N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered significant interest due to its unique structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its pyridazinone core linked to a benzo[d][1,3]dioxole moiety through an ethyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the formation of the pyridazinone ring This can be achieved through the cyclization of appropriate hydrazine derivatives with β-ketoesters
Industrial Production Methods: Industrial production of this compound requires meticulous control of reaction conditions, including temperature, pressure, and the use of catalysts. Optimization of these parameters ensures high yield and purity of the final product. Scale-up from laboratory to industrial production often involves continuous flow chemistry to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is capable of undergoing various chemical reactions, including oxidation, reduction, and substitution. Its reactivity is largely influenced by the functional groups present in its structure.
Common Reagents and Conditions Used in These Reactions: Oxidation reactions may employ oxidizing agents like potassium permanganate or chromium trioxide, while reduction reactions might use hydrogenation over palladium catalysts or sodium borohydride. Substitution reactions often require nucleophilic or electrophilic reagents under controlled temperatures and solvents.
Major Products Formed from These Reactions: The major products of these reactions depend on the specific functional groups targeted For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
In Chemistry: This compound is used as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
In Biology: Its unique structure allows for interactions with biological macromolecules, making it a valuable tool in bioconjugation and molecular imaging studies.
In Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets, offering possibilities in drug discovery and development.
In Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets, thereby modulating their activity. This can result in the inhibition or activation of specific biological pathways, depending on the context and target involved.
Comparison with Similar Compounds
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of a pyridazinone core and a benzo[d][1,3]dioxole moiety Similar compounds include N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)phenylacetamide and N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-2-carboxamide, but none possess the exact same combination of structural features
Hope this piqued your interest!
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-16-6-4-13(11-1-2-11)19-20(16)8-7-18-17(22)12-3-5-14-15(9-12)24-10-23-14/h3-6,9,11H,1-2,7-8,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGRLFZOLUVMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.